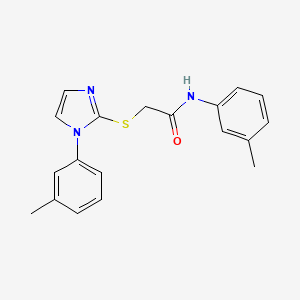
N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a critical role in regulating cell proliferation, differentiation, and survival. CX-4945 has been shown to inhibit CK2 activity and has potential therapeutic applications in cancer treatment.
Mechanism of Action
N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. CK2 is overexpressed in many types of cancer cells and plays a critical role in promoting cell survival and proliferation. By inhibiting CK2 activity, this compound induces apoptosis (programmed cell death) and inhibits cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. This compound has also been shown to enhance the activity of the immune system by increasing the production of cytokines (proteins that regulate immune responses).
Advantages and Limitations for Lab Experiments
N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied in preclinical and clinical trials, providing a wealth of information on its properties and potential therapeutic applications. However, this compound also has some limitations for use in lab experiments. It has low solubility in water and may require the use of organic solvents for use in cell culture experiments. This compound also has potential off-target effects that may need to be considered in experimental design.
Future Directions
There are several potential future directions for research on N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and specificity for CK2 inhibition. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, the role of CK2 in other diseases, such as neurodegenerative diseases, may also be an area of future research.
Synthesis Methods
The synthesis of N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexylamine to form N-cyclohexyl-4-chloro-3-nitrobenzamide. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with propargyl bromide to form N-cyclohexyl-4-(prop-2-ynylamino)benzamide. Finally, the propargyl group is converted to a propenoyl group using propargyl bromide and potassium tert-butoxide to yield this compound.
Scientific Research Applications
N-Cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Properties
IUPAC Name |
N-cyclohexyl-4-(prop-2-enoylamino)-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-14-21(17-8-6-5-7-9-17)19(23)15-10-12-16(13-11-15)20-18(22)4-2/h1,4,10-13,17H,2,5-9,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPBFXVAMKGZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N(CC#C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/no-structure.png)
![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide](/img/structure/B2899769.png)
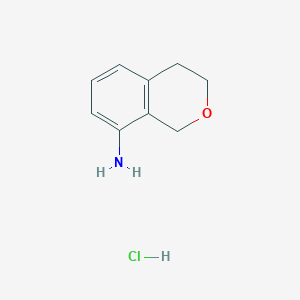
![3-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2899772.png)
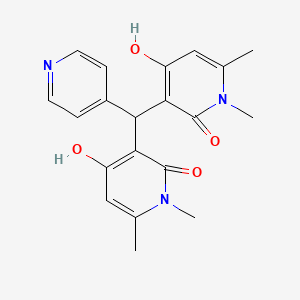
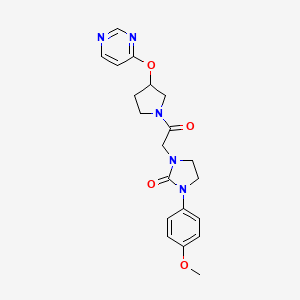
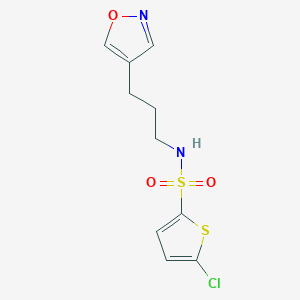
![2-(2-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2899780.png)
![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2899782.png)
![4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2899783.png)
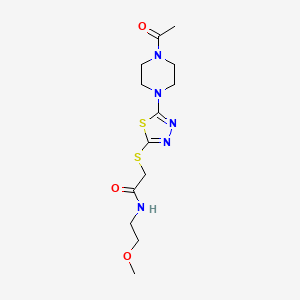
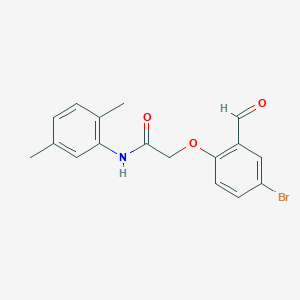
![N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide](/img/structure/B2899788.png)
